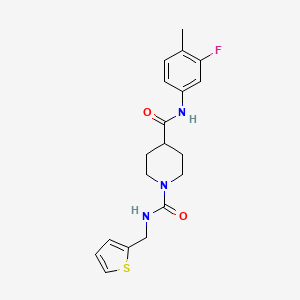
N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C19H22FN3O2S and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacology and CNS Disorders
Compounds structurally related to N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide have been investigated for their potential in treating central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia. For example, derivatives of piperidine have shown to act as potent and selective agonists at 5-HT1A receptors, indicating their potential as antidepressants with significant oral activity and marked antidepressant potential (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999). Additionally, certain piperidine derivatives have been highlighted for their non-cataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonistic activities, suggesting their use in atypical neuroleptic treatments (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Oncology
In the field of oncology, research has focused on the development of novel kinase inhibitors for the treatment of various cancers. Compounds related to this compound have been explored for their antineoplastic properties. For instance, flumatinib, a tyrosine kinase inhibitor, has been studied for its metabolism and potential application in treating chronic myelogenous leukemia (CML), highlighting the importance of understanding the metabolic pathways of such compounds for their effective therapeutic use (Gong, Chen, Deng, & Zhong, 2010).
Neuroinflammation Imaging
The development of PET imaging ligands targeting neuroinflammatory processes is another area of interest. Specifically, compounds structurally related to the specified compound have been synthesized for imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging. This research underscores the potential of such compounds in diagnosing and studying neurodegenerative diseases, including Alzheimer's disease (Lee, Park, Kim, Woo, Choi, Lee, & Choe, 2022).
Corrosion Inhibition
Beyond biomedical applications, related compounds have also been evaluated for their role in corrosion inhibition, demonstrating the versatility of these chemical structures. For instance, studies have shown the effectiveness of piperidine derivatives as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications (Rajendraprasad, Ali, & Prasanna, 2020).
Propriétés
IUPAC Name |
4-N-(3-fluoro-4-methylphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-13-4-5-15(11-17(13)20)22-18(24)14-6-8-23(9-7-14)19(25)21-12-16-3-2-10-26-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAZWQRBUHPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
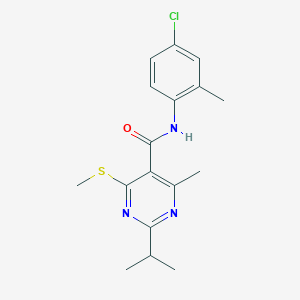


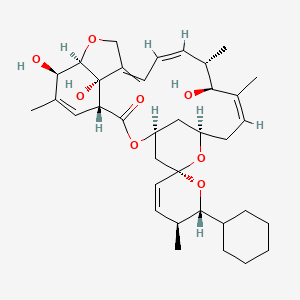
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)
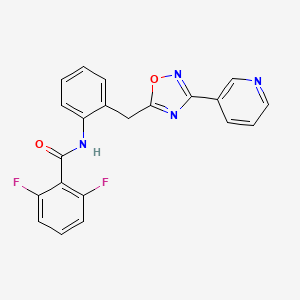
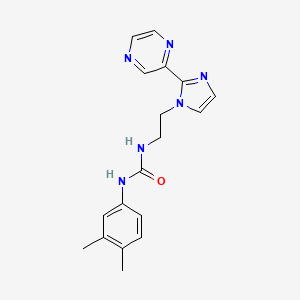
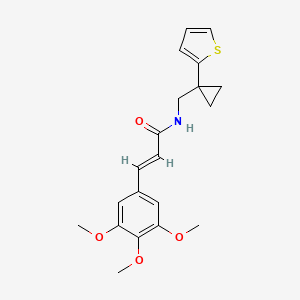

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
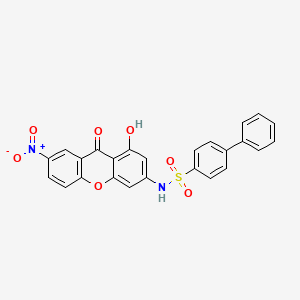
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)
